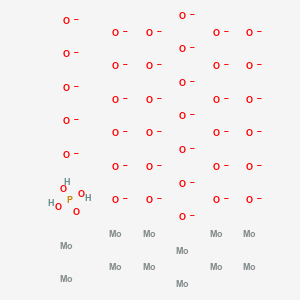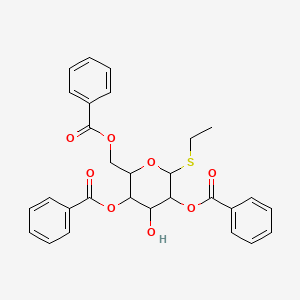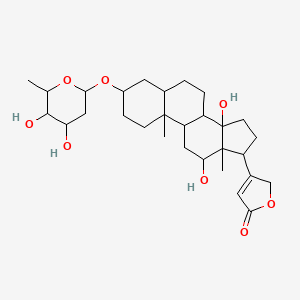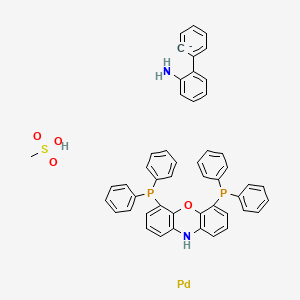![molecular formula C17H23N5O2S2 B13385325 (2S)-1-N-[5-(2-tert-butyl-1,3-thiazol-4-yl)-4-methyl-1,3-thiazol-2-yl]pyrrolidine-1,2-dicarboxamide](/img/structure/B13385325.png)
(2S)-1-N-[5-(2-tert-butyl-1,3-thiazol-4-yl)-4-methyl-1,3-thiazol-2-yl]pyrrolidine-1,2-dicarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-N1-(2-(tert-butyl)-4’-methyl-[4,5’-bithiazol]-2’-yl)pyrrolidine-1,2-dicarboxamide is a complex organic compound that features a pyrrolidine ring, bithiazole moiety, and tert-butyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N1-(2-(tert-butyl)-4’-methyl-[4,5’-bithiazol]-2’-yl)pyrrolidine-1,2-dicarboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrrolidine ring, introduction of the bithiazole moiety, and incorporation of the tert-butyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. These methods are designed to ensure consistent quality and scalability while minimizing waste and environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
(S)-N1-(2-(tert-butyl)-4’-methyl-[4,5’-bithiazol]-2’-yl)pyrrolidine-1,2-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (S)-N1-(2-(tert-butyl)-4’-methyl-[4,5’-bithiazol]-2’-yl)pyrrolidine-1,2-dicarboxamide is used as a building block for the synthesis of more complex molecules.
Biology
In biology, this compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and therapeutic potential .
Medicine
In medicine, (S)-N1-(2-(tert-butyl)-4’-methyl-[4,5’-bithiazol]-2’-yl)pyrrolidine-1,2-dicarboxamide is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising candidate for the development of new pharmaceuticals .
Industry
In industry, this compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties. It is also employed in the production of specialty chemicals and intermediates .
Wirkmechanismus
The mechanism of action of (S)-N1-(2-(tert-butyl)-4’-methyl-[4,5’-bithiazol]-2’-yl)pyrrolidine-1,2-dicarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects, such as inhibition of enzyme activity or alteration of cellular signaling .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (S)-1-Benzyl 2-tert-butyl pyrrolidine-1,2-dicarboxylate
- 4-tert-Butylpyridine
- 1-tert-butyl 2-methyl (2S)-pyrrolidine-1,2-dicarboxylate
Uniqueness
(S)-N1-(2-(tert-butyl)-4’-methyl-[4,5’-bithiazol]-2’-yl)pyrrolidine-1,2-dicarboxamide is unique due to its bithiazole moiety, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C17H23N5O2S2 |
|---|---|
Molekulargewicht |
393.5 g/mol |
IUPAC-Name |
1-N-[5-(2-tert-butyl-1,3-thiazol-4-yl)-4-methyl-1,3-thiazol-2-yl]pyrrolidine-1,2-dicarboxamide |
InChI |
InChI=1S/C17H23N5O2S2/c1-9-12(10-8-25-14(20-10)17(2,3)4)26-15(19-9)21-16(24)22-7-5-6-11(22)13(18)23/h8,11H,5-7H2,1-4H3,(H2,18,23)(H,19,21,24) |
InChI-Schlüssel |
HBPXWEPKNBHKAX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC(=N1)NC(=O)N2CCCC2C(=O)N)C3=CSC(=N3)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-[2-(3-Hydroxyoct-1-enyl)-5-oxocyclopent-3-en-1-yl]hept-5-enoic acid](/img/structure/B13385261.png)




![4H-1-Benzopyran-4-one, 3-[[6-deoxy-2,4-bis-O-[(2Z)-3-(4-hydroxyphenyl)-1-oxo-2-propenyl]-alpha-L-mannopyranosyl]oxy]-5,7-dihydroxy-2-(4-hydroxyphenyl)-](/img/structure/B13385298.png)
![1-[(1,1-Dimethylethoxy)carbonyl]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-tryptophan pentafluorophenyl ester](/img/structure/B13385301.png)

![tert-butyl N-[(E)-[amino-(3-fluoro-4-methylphenyl)methylidene]amino]carbamate](/img/structure/B13385312.png)
![(2S,4R)-1-[(tert-butoxy)carbonyl]-4-(3-phenylpropyl)pyrrolidine-2-carboxylic acid](/img/structure/B13385313.png)
![Sodium;7-[[2-(cyanomethylsulfanyl)acetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13385323.png)
![N-(3,3-dimethylbutan-2-yl)-3,3-dimethyl-2-[(1-methylimidazol-2-yl)methylamino]butanamide](/img/structure/B13385327.png)
![but-2-enedioic acid;6-[2-(1H-imidazol-5-yl)ethylamino]-N-[4-(trifluoromethyl)phenyl]heptanamide](/img/structure/B13385332.png)
![1-Cyclopropyl-6-fluoro-7-[4-[2-fluoro-4-[5(R)-(hydroxymethyl)-2-oxooxazolidin-3-yl]phenoxymethyl]-4-hydroxypiperidin-1-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid;1-Cyclopropyl-6-fluoro-7-[4-[2-fluoro-4-[5(R)-(hydroxymethyl)-2-oxooxazolidin-3-yl]phenoxymethyl]-4-hydroxypiperidin-1-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B13385340.png)
